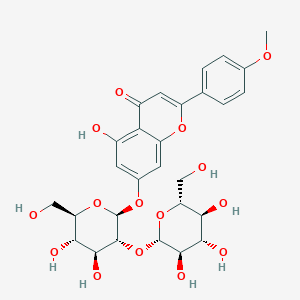

Acacetin 7-O-|A-sophoroside

Description

Acacetin (B1665396) 7-O-α-sophoroside is a flavonoid glycoside, a class of natural chemical compounds that are the subject of extensive scientific inquiry. Its chemical structure consists of an acacetin molecule linked to a sophorose sugar moiety. The compound, with the chemical formula C₂₈H₃₂O₁₅, has been identified and isolated from natural sources, such as the rhizomes and roots of plants from the Valeriana genus. medchemexpress.eunih.gov Research into this specific molecule is part of a broader investigation into the chemical properties and potential biological activities of flavonoid glycosides.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H32O15 |

|---|---|

Molecular Weight |

608.5 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C28H32O15/c1-38-12-4-2-11(3-5-12)16-8-15(32)20-14(31)6-13(7-17(20)40-16)39-28-26(24(36)22(34)19(10-30)42-28)43-27-25(37)23(35)21(33)18(9-29)41-27/h2-8,18-19,21-31,33-37H,9-10H2,1H3/t18-,19-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1 |

InChI Key |

WMIGIKJPLZBUPQ-LFRVIDCTSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Origin of Product |

United States |

Isolation and Derivation Methodologies in Acacetin 7 O α Sophoroside Research

Extraction and Purification Techniques from Natural Sources

Acacetin (B1665396) and its glycosides are widely distributed in the plant kingdom, found in over 200 species across 60 families, with a notable prevalence in the Asteraceae and Lamiaceae families. nih.gov The initial step in research involves extracting the compound from a plant source, often from the aerial parts, leaves, or flowers. nih.govrsc.org A common preliminary step is extraction with a solvent such as methanol (B129727) or ethanol. nih.govresearchgate.net The resulting crude extract is then subjected to a series of purification steps to isolate the target glycoside.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry, Thin-Layer Chromatography)

Chromatographic techniques are indispensable for the separation and purification of acacetin glycosides from complex plant extracts. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both analytical quantification and preparative isolation. nih.govacs.org For instance, an HPLC method was developed for the detection of acacetin in Ziziphora clinopodioides, utilizing a C18 column and a mobile phase of acetonitrile (B52724) and water with acetic acid. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when combined with techniques like electrospray ionization (ESI), is a powerful tool for both identifying known glycosides and elucidating the structure of new ones. nih.govbohrium.com LC-MS analysis can provide molecular weight information and fragmentation patterns that help in identifying the aglycone and the attached sugar moieties. researchgate.net For example, LC-ESI-MS/MS has been used to identify acacetin 7-O-rutinoside in chrysanthemum flowers by observing the loss of the sugar portion. researchgate.net

Thin-Layer Chromatography (TLC) serves as a simpler, rapid method for initial screening and fractionation of extracts. nih.govrsc.org It can be used to qualitatively assess the presence of flavonoid glycosides in different fractions before proceeding to more advanced chromatographic purification. rsc.org

Table 1: Examples of Chromatographic Conditions for Acacetin Glycoside Analysis

| Technique | Plant Source | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | Ziziphora clinopodioides | YMC-Pack ODS-A (4.6 × 250 mm, 5 μm) | Acetonitrile and water with 1.0% glacial acetic acid (37:63) | 326 nm | acs.org |

| HPLC | Chrysanthemum morifolium | Not specified | Not specified | Not specified | researchgate.net |

| LC-MS/MS | Coffea liberica | Not specified | 0.1% (v/v) acetic acid in acetonitrile and 0.1% (v/v) acetic acid in water | ESI in negative or positive mode | thegoodscentscompany.com |

| TLC | Cirsium species | Not specified | Not specified | UV light | acs.org |

Advanced Solvent Extraction Methods (e.g., Supercritical CO2 Extraction, Temperature-Responsive Ionic Liquids)

To enhance extraction efficiency and align with green chemistry principles, researchers are moving beyond traditional solvent methods. nih.govresearchgate.net

Supercritical CO2 (SC-CO2) Extraction is an advanced method that uses carbon dioxide above its critical temperature and pressure as a solvent. ajgreenchem.com While pure SC-CO2 is non-polar, its polarity can be modified by adding a co-solvent, such as ethanol, making it suitable for extracting more polar compounds like flavonoid glycosides. researchgate.netresearchgate.net This technique offers advantages such as the absence of toxic solvent residues and the preservation of heat-sensitive compounds. ajgreenchem.comnih.gov It has been successfully applied to extract phenolic compounds from various plants, indicating its potential for acacetin glycosides. researchgate.net

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) are emerging as green alternatives to volatile organic solvents. rsc.orgacs.org These solvents have low volatility and can be tailored to selectively dissolve specific compounds. rsc.org Temperature-responsive ILs or DESs can be particularly useful, allowing for the extraction at a higher temperature where the solvent is miscible with the extraction matrix, followed by cooling to induce phase separation for easy recovery of the target compound. bohrium.comsciopen.com IL-based ultrasonic-assisted extraction has been optimized for flavonoid extraction, demonstrating higher yields compared to conventional methods. scirp.org

Semisynthetic Approaches to Acacetin Glycoside Derivatives for Research

Semisynthesis provides a valuable route to novel acacetin glycoside derivatives that may not be readily available from natural sources or are present in very low quantities. This approach typically starts with a readily available natural product, which is then chemically modified to yield the desired compound.

A notable example is the semisynthesis of various acacetin-7-O-β-D-glycosides starting from naringin, a cheap and abundant flavanone (B1672756) from citrus peels. nih.govresearchgate.net The process involves several steps, including iodination, base-induced elimination, and methylation to form the acacetin aglycone. nih.govresearchgate.net This aglycone is then glycosylated using the appropriate α-acetylglycosyl bromide, followed by deprotection to yield the final acacetin glycoside. nih.govresearchgate.net Another reported method utilizes the flavonoid diosmin (B1670713) as a starting material to produce linarin (B1675465) (acacetin-7-O-rutinoside) and acacetin itself. acs.orgnih.gov These synthetic strategies not only provide access to known compounds but also enable the creation of new derivatives for research purposes. nih.govresearchgate.net

Structural Elucidation Methodologies for Novel Acacetin Glycosides

The definitive identification of novel acacetin glycosides requires a combination of modern spectroscopic techniques. After isolation and purification, the structure of a new compound is pieced together using data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS) , especially high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound. mdpi.com Tandem MS (MS/MS) experiments provide fragmentation data, which helps in identifying the aglycone (acacetin) and the sequence and type of sugar units in the glycosidic chain. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for complete structural elucidation.

1D NMR (¹ H and ¹³ C): ¹H NMR spectra reveal the number and types of protons and their connectivity, while ¹³C NMR shows the carbon skeleton of the molecule. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov This data is crucial for determining the precise attachment points of the sugar units to the acacetin core and the linkages between the sugars themselves. mdpi.com

For instance, the structures of new acacetin glycosides isolated from Dracocephalum species were determined using a combination of HR-ESI-MS and extensive 1D and 2D NMR analysis. mdpi.com

Biosynthetic Pathways and Metabolic Studies in Acacetin 7 O α Sophoroside Research

Elucidation of Glycosylation and Methylation Steps in Plant Biosynthesis

The biosynthesis of acacetin (B1665396) 7-O-α-sophoroside, a complex flavonoid glycoside, involves a series of enzymatic reactions, primarily glycosylation and methylation, that have been a subject of significant research. The foundational structure, acacetin, is itself a methylated derivative of the flavone (B191248) apigenin (B1666066). wikipedia.org In plants, the synthesis of acacetin is catalyzed by the enzyme apigenin 4'-O-methyltransferase, which transfers a methyl group from S-adenosyl methionine to the 4'-hydroxyl group of apigenin. wikipedia.orgnrfhh.comwikipedia.org

The subsequent glycosylation steps are crucial for the formation of acacetin 7-O-α-sophoroside. This process involves the attachment of sugar moieties to the acacetin backbone. UDP-glycosyltransferases (UGTs) are the key enzymes responsible for transferring sugar residues from activated sugar donors, such as UDP-glucose, to the flavonoid. oup.com Specifically, flavonoid-7-O-glucosyltransferases (7GlcTs) are responsible for attaching a glucose molecule to the 7-hydroxyl group of the acacetin skeleton. oup.com

The formation of the sophoroside moiety, a disaccharide consisting of two glucose units linked by a β-1,2-glycosidic bond, requires a further glycosylation step. While the direct biosynthetic pathway for acacetin 7-O-α-sophoroside is not as extensively detailed as for some other flavonoid glycosides, research on similar compounds provides significant insights. For instance, the biosynthesis of flavone rutinosides, which also involves the addition of a second sugar to a glucose moiety, is catalyzed by rhamnosyltransferases. oup.comoup.com In the case of acacetin 7-O-α-sophoroside, a specific glucosyltransferase would be responsible for adding the second glucose molecule to the initial glucose at the 7-O position. The diversity of flavonoid structures in plants is largely attributed to the substrate promiscuity of these glycosyltransferases. oup.comnih.gov

Enzyme Characterization in Flavonoid Biosynthesis (e.g., Rhamnosyltransferases, Apigenin 4'-O-Methyltransferase)

The enzymes involved in flavonoid biosynthesis are a major focus of research to understand and potentially manipulate the production of these bioactive compounds.

Apigenin 4'-O-methyltransferase (OMT) is a critical enzyme in the synthesis of acacetin. wikipedia.orgnrfhh.com This enzyme belongs to the family of O-methyltransferases that utilize S-adenosyl-L-methionine (SAM) as a methyl donor. mdpi.com Studies have characterized OMTs from various plant species, revealing their role in the methylation of flavonoids. mdpi.com For example, a 4'-O-methyltransferase from the liverwort Plagiochasma appendiculatum (PaF4'OMT) has been shown to effectively convert apigenin to acacetin. mdpi.comnih.gov This enzyme also exhibits activity towards other flavonoids like luteolin (B72000) and naringenin, demonstrating a degree of substrate promiscuity. mdpi.comnih.gov The systematic name for this enzyme class is S-adenosyl-L-methionine:5,7,4'-trihydroxyflavone 4'-O-methyltransferase. wikipedia.org

Rhamnosyltransferases (RhaT) are another important class of enzymes in the biosynthesis of complex flavonoid glycosides, particularly those containing rhamnose. oup.comwikipedia.org While acacetin 7-O-α-sophoroside contains glucose rather than rhamnose in its disaccharide chain, the study of rhamnosyltransferases provides a valuable model for understanding the formation of sugar-sugar bonds in flavonoid glycosides. oup.com Research on Chrysanthemum species has identified 1,6RhaTs that catalyze the transfer of rhamnose to a glucose moiety attached to the flavonoid core. oup.comoup.comnih.gov These enzymes have been shown to act on various flavone-7-O-glucosides, including acacetin-7-O-glucoside, to produce the corresponding rutinosides. oup.comnih.gov The characterization of these enzymes, including their substrate specificity and kinetic parameters, is crucial for understanding the diversification of flavonoid structures in plants. oup.com

| Enzyme | Function | Substrate(s) | Product(s) | Source Organism Example |

|---|---|---|---|---|

| Apigenin 4'-O-methyltransferase | Methylation of the 4'-hydroxyl group | Apigenin, S-adenosyl methionine | Acacetin, S-adenosylhomocysteine | Robinia pseudoacacia, Plagiochasma appendiculatum |

| Flavonoid 7-O-glucosyltransferase | Glycosylation at the 7-hydroxyl group | Acacetin, UDP-glucose | Acacetin-7-O-glucoside, UDP | Various plants |

| 1,6-Rhamnosyltransferase | Addition of rhamnose to a glucose moiety | Flavone-7-O-glucosides, UDP-rhamnose | Flavone-7-O-rutinosides, UDP | Chrysanthemum species, Citrus sinensis |

Metabolic Fate and Biotransformation in Experimental Systems (in vitro/animal models)

The metabolic fate and biotransformation of acacetin and its glycosides, including what can be inferred for acacetin 7-O-α-sophoroside, have been investigated in various experimental systems. Upon ingestion, flavonoid glycosides are typically hydrolyzed to their aglycones (in this case, acacetin) in the small intestine. researchgate.net

In vitro studies using rat liver microsomes have been instrumental in identifying the metabolic pathways of acacetin. nih.govacs.org A study utilizing UHPLC-Q-TOF-MS/MS analysis identified 25 metabolites of acacetin in rat liver microsomes. nih.gov The primary metabolic transformations observed were oxidation, loss of CH₂, reduction, hydrolysis, glucuronide conjugation, sulfate (B86663) conjugation, methylation, and N-acetylation. nrfhh.comnih.govacs.org Oxidation is a dominant phase I metabolic reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

In vivo studies in rats have provided a more comprehensive picture of acacetin's metabolism. A total of 31 metabolites were identified in rat plasma, bile, urine, and feces. nih.gov These studies confirmed that the major metabolic pathways observed in vitro also occur in vivo. nih.gov The major phase II metabolites are monoglucuronides and monosulfates. nih.gov Specifically, acacetin-7-sulfate has been identified as a main metabolite, mediated primarily by the sulfotransferase SULT1A1. nih.gov

The biotransformation of linarin (B1675465) (acacetin-7-O-rutinoside), a closely related compound, has also been studied. In rats, linarin undergoes hydrolysis to its aglycone, acacetin, followed by demethylation, glucuronidation, sulfation, glycosylation, methylation, and even ring cleavage by intestinal flora. mdpi.com These findings suggest that acacetin 7-O-α-sophoroside would likely undergo similar initial hydrolysis to acacetin, which would then be subject to the same array of metabolic transformations.

| Metabolic Process | Enzymes/Systems Involved | Key Metabolites | Experimental System |

|---|---|---|---|

| Hydrolysis | Intestinal microflora | Acacetin (from glycosides) | In vivo (rats) |

| Oxidation | Cytochrome P450 (CYP) enzymes | Oxidized acacetin derivatives | In vitro (rat liver microsomes), In vivo (rats) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Acacetin glucuronides | In vitro (rat liver microsomes), In vivo (rats) |

| Sulfation | Sulfotransferases (SULTs), e.g., SULT1A1 | Acacetin-7-sulfate | In vitro (dog liver S9), In vivo (mice, rats) |

| Demethylation | Not specified | Apigenin | In vivo (rats) |

| Ring Cleavage | Intestinal flora | Low-molecular-weight phenolic acids | In vivo (rats, from linarin) |

Advanced Analytical and Methodological Approaches in Acacetin 7 O α Sophoroside Research

Spectroscopic Techniques for Advanced Structural Analysis

The definitive identification and structural characterization of Acacetin (B1665396) 7-O-α-sophoroside and its related glycosides rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Ultraviolet (UV) spectroscopy, and Mass Spectrometry (MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are indispensable for elucidating the complex structure of these glycosides. nih.govderpharmachemica.com For instance, in the structural analysis of acacetin glycosides from Dracocephalum species, 1D and 2D NMR techniques were employed to identify new compounds. researchgate.net These analyses help in assigning the proton and carbon signals of the acacetin aglycone and the attached sugar moieties, as well as determining the linkage points and stereochemistry of the glycosidic bonds. researchgate.netsci-hub.se

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides characteristic absorption maxima for the flavone (B191248) skeleton of acacetin. scielo.br The use of various shift reagents in UV analysis can help identify the substitution pattern on the flavonoid nucleus, such as the presence of an O-substitution at the C-7 position. scielo.br This technique is often used in conjunction with other methods for initial characterization. nih.govrjptonline.org

Mass Spectrometry (MS/MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is critical for determining the molecular formula of acacetin glycosides. derpharmachemica.comresearchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the aglycone and the sugar units, as well as their sequence. For example, the fragmentation of Acacetin 7-O-rutinoside shows a characteristic loss of the rutinoside moiety to yield the acacetin aglycone. derpharmachemica.com

Table 1: Spectroscopic Data for the Structural Analysis of Acacetin Glycosides

| Technique | Application | Key Findings | References |

|---|---|---|---|

| NMR | Structural elucidation of new acacetin glycosides from Dracocephalum. | Determined the structure of compounds like acacetin 7-O-(2′′-O-sophorotriosyl)rutinoside. | researchgate.net |

| UV | Characterization of flavone skeleton in Chrozophora tinctoria. | Identified an apigenin (B1666066) structure with O-substitution at C-7. | scielo.br |

| MS/MS | Fragmentation analysis of Acacetin 7-O-rutinoside. | Confirmed the presence of the acacetin aglycone and the rutinoside sugar moiety. | derpharmachemica.com |

| ¹H & ¹³C NMR | Structural elucidation of acacetin glycosides from Achillea pannonica. | Established the structure of an unusual flavondiglucoside. | nih.gov |

Chromatographic Techniques for Research-Grade Quantification and Purity Assessment

Advanced chromatographic techniques are essential for the separation, quantification, and purity assessment of Acacetin 7-O-α-sophoroside in complex mixtures like plant extracts.

High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESIMS): This is a widely used method for the analysis of flavonoids. researchgate.net It allows for the simultaneous quantification and identification of compounds in plant extracts. researchgate.netmdpi.com For example, HPLC-DAD-ESIMS has been used to analyze the flavonoid profile of Chrysanthemum cultivars, identifying and quantifying compounds including acacetin-7-O-β-glucoside and linarin (B1675465) (acacetin-7-O-rutinoside). researchgate.netmdpi.comnih.gov The purity of isolated compounds, such as Acacetin 7-O-glucoside, has been determined to be as high as 99.21% using HPLC-ESI-MS. nih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS): This technique offers higher resolution and sensitivity compared to conventional HPLC. UHPLC-Q-TOF-MS/MS has been employed to identify and quantify acacetin metabolites in biological samples and to profile the chemical constituents of various plant extracts. nrfhh.com For instance, it was used to identify 31 acacetin metabolites and to analyze the complex chemical composition of Chrysanthemum morifolium. nrfhh.comicmm.ac.cn

Table 2: Chromatographic Methods for the Analysis of Acacetin Glycosides

| Technique | Application | Key Findings | References |

|---|---|---|---|

| HPLC-DAD-ESIMS | Quantification of flavonoids in Chrysanthemum cultivars. | Identified and quantified acacetin-7-O-β-glucoside and linarin. | researchgate.netmdpi.comnih.gov |

| HPLC-ESI-MS | Purity assessment of Acacetin 7-O-glucoside. | Determined the purity to be 99.21%. | nih.gov |

| UHPLC-Q-TOF-MS/MS | Identification of acacetin metabolites. | Identified 31 metabolites of acacetin. | nrfhh.com |

| UHPLC-Q-Exactive Orbitrap-MS | Chemical profiling of traditional medicines. | Used to explore the active ingredients in complex herbal formulas. | arabjchem.org |

Application of In Vitro Cell Culture Models in Biological Research

In vitro cell culture models are fundamental tools for investigating the biological activities and mechanisms of action of Acacetin 7-O-α-sophoroside and its aglycone, acacetin.

Researchers have utilized various cell lines to study the effects of these compounds. For example, the protective effects of acacetin isolated from Ziziphora clinopodioides were evaluated on neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation injury. nih.gov The results showed that acacetin significantly decreased the content of malondialdehyde (MDA), indicating a reduction in lipid peroxidation. nih.gov In cancer research, the antiproliferative activity of synthesized acacetin-7-O-β-D-glycosides was tested against human cancer cell lines such as HeLa, HCC1954, and SK-OV-3. researchgate.net Furthermore, acacetin has been shown to inhibit the invasion and migration of human prostate cancer DU145 cells. researchgate.net Studies on RAW 264.7 macrophage cells have demonstrated that acacetin can inhibit the lipopolysaccharide (LPS)-induced up-regulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting anti-inflammatory properties. nrfhh.com

Table 3: In Vitro Studies of Acacetin and its Glycosides

| Cell Line | Biological Activity Investigated | Key Findings | References |

|---|---|---|---|

| Neonatal Rat Cardiomyocytes | Cardioprotection | Acacetin reduced lipid peroxidation under hypoxia/reoxygenation stress. | nih.gov |

| HeLa, HCC1954, SK-OV-3 | Anticancer | Synthesized acacetin-7-O-β-D-glycosides exhibited potent antiproliferative activity. | researchgate.net |

| RAW 264.7 Macrophages | Anti-inflammatory | Acacetin inhibited the expression of COX-2 and iNOS. | nrfhh.com |

| Human Liver Cancer HepG2 | Anticancer | Acacetin regulated apoptosis and arrested cell cycle progression. | nrfhh.com |

Utilization of In Vivo Animal Models in Preclinical Research

Rodent models, such as mice and rats, are commonly used. For instance, the sedative and anticonvulsant effects of Acacetin 7-O-glucoside were evaluated in male mice. nih.gov The hepatoprotective effects of an extract containing acacetin glycosides were studied in rats with liver injury induced by chemical agents. derpharmachemica.com In the field of neuroinflammation, in vivo studies have shown that acacetin can suppress microglial activation and reduce neuronal apoptosis. nrfhh.com

The nematode Caenorhabditis elegans has also emerged as a valuable model organism for studying the effects of acacetin on aging and stress resistance. nrfhh.com Research has shown that acacetin can promote longevity and enhance the health span of C. elegans by modulating the up-regulation of stress-responsive genes. nrfhh.com Extracts containing acacetin have been shown to increase collagen expression and levels in C. elegans. mdpi.com

Table 4: In Vivo Studies of Acacetin and its Glycosides

| Animal Model | Research Focus | Key Findings | References |

|---|---|---|---|

| Mice | Neuropharmacology | Acacetin 7-O-glucoside exhibited sedative and anticonvulsant effects. | nih.gov |

| Rats | Hepatoprotection | An extract with acacetin glycosides showed liver protection against toxicity. | derpharmachemica.com |

| Caenorhabditis elegans | Anti-aging | Acacetin promoted longevity and stress resistance. | nrfhh.com |

| Mice | Neuroinflammation | Acacetin suppressed microglial activation and neuronal apoptosis. | nrfhh.com |

Network Pharmacology and Bioinformatics Approaches in Mechanism Elucidation

Network pharmacology and bioinformatics are increasingly being used to explore the complex mechanisms of action of natural products like Acacetin 7-O-α-sophoroside. mdpi.com This systems biology-based approach helps to identify potential molecular targets and signaling pathways. arabjchem.org

By constructing compound-target-disease networks, researchers can predict the pharmacological actions of the constituents of a medicinal plant. rsc.org For example, network pharmacology has been applied to study the antimicrobial potential of plant extracts containing acacetin-7-O-rutinoside. rsc.org In one such study, acacetin was identified as one of the top compounds contributing to antimicrobial effects based on the number of its interactions within the network. rsc.org These computational methods can systematically illustrate the complex interactions between chemical constituents, their protein targets, and the associated diseases, providing a holistic view of the therapeutic potential of a compound. arabjchem.org While direct network pharmacology studies specifically on Acacetin 7-O-α-sophoroside are still emerging, the approach has been successfully used for its aglycone, acacetin, and for plant extracts where it is a known component. nih.govrsc.org

Structure Activity Relationship Studies of Acacetin 7 O α Sophoroside and Its Analogs

Impact of Glycosylation Patterns on Biological Activity

Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, plays a critical role in determining the bioactivity of these compounds. The number, type, and position of these sugar groups can profoundly alter properties such as solubility, stability, and interaction with biological targets. nih.govacs.org

Generally, glycosylation can enhance the water solubility and stability of flavonoids, which may improve their bioavailability. nih.gov However, it can also reduce certain biological activities compared to the aglycone form. For instance, many studies have reported that flavonoid aglycones are more potent antioxidants than their corresponding glycosides. nih.gov This is because the free hydroxyl groups on the flavonoid skeleton, which are often involved in radical scavenging, may be masked by glycosylation.

The position of glycosylation is also a key determinant of activity. In many flavonoids, the sugar moiety is most frequently attached at the 3- or 7-position. nih.gov The specific attachment site can influence how the molecule interacts with enzymes and receptors, thereby affecting its biological function.

Furthermore, the type of glycosidic bond (O-glycoside vs. C-glycoside) has a significant impact. O-glycosides, where the sugar is linked via an oxygen atom, are more common. nih.gov C-glycosides, with a direct carbon-carbon bond between the sugar and the flavonoid, are generally more resistant to enzymatic hydrolysis, which can affect their metabolism and duration of action. nih.gov While O-glycosylation has been observed to decrease activities like antioxidant and anti-inflammatory effects in some cases, it can enhance others, such as anti-HIV and anti-allergic activities. researchgate.net Conversely, C-glycosylation has shown positive effects on antioxidant and antidiabetes activities in certain instances. researchgate.net

| Feature | Impact on Biological Activity |

| Glycosylation (General) | Can increase solubility and stability, but may decrease antioxidant activity compared to the aglycone. nih.govnih.gov |

| Number of Sugar Moieties | Increased number of sugar moieties can sometimes lead to decreased antioxidant properties. nih.gov |

| Position of Glycosylation | Commonly at the 3- or 7-position, influencing interaction with biological targets. nih.gov |

| Type of Glycosidic Bond | O-glycosides are more common; C-glycosides are more resistant to hydrolysis. nih.govnih.gov O-glycosylation may enhance anti-HIV activity, while C-glycosylation may improve antioxidant and antidiabetes effects. researchgate.net |

Role of the Acacetin (B1665396) Aglycone Moiety in Modulating Effects

The acacetin aglycone (5,7-dihydroxy-4'-methoxyflavone) itself possesses a range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. nrfhh.comnih.gov These intrinsic properties of the aglycone form the basis for the biological activities observed in its glycosides.

The specific structural features of acacetin contribute to its bioactivity. The presence of hydroxyl groups at positions 5 and 7 on the A-ring and a methoxy (B1213986) group at the 4'-position on the B-ring are crucial. nih.gov The arrangement of these functional groups influences the molecule's ability to scavenge free radicals, chelate metal ions, and interact with various enzymes and signaling pathways. nih.govnrfhh.com For example, acacetin has been shown to inhibit the proliferation of certain cancer cells and protect neuronal cells from damage. nih.govnrfhh.com

Studies comparing acacetin with other flavonoid aglycones have provided insights into its structure-activity relationship. For instance, in a study investigating acetylcholinesterase (AChE) inhibition, acacetin itself was found to be inactive, highlighting the necessity of the sugar moiety for this particular activity in its glycoside form, linarin (B1675465) (acacetin-7-O-rutinoside). tandfonline.comtandfonline.com However, in other contexts, such as the inhibition of the CYP3A4 enzyme, acacetin was found to be a potent inhibitor. mdpi.com This demonstrates that the role of the aglycone is highly dependent on the specific biological target.

| Activity | Role of Acacetin Aglycone |

| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines. nih.govnrfhh.com |

| Neuroprotection | Protects neurons from oxidative stress and apoptosis. nrfhh.comnih.gov |

| Antioxidant | Scavenges free radicals and prevents lipid peroxidation. nih.gov |

| Enzyme Inhibition | Potent inhibitor of CYP3A4, but inactive as an AChE inhibitor without its sugar moiety. tandfonline.comtandfonline.commdpi.com |

Effects of Specific Sugar Moieties and Linkages on Pharmacological Profiles

The nature of the sugar attached to the acacetin aglycone and the way it is linked are critical in defining the pharmacological profile of the resulting glycoside. Different sugars, such as glucose, rhamnose, and rutinose, can lead to variations in activity.

For example, linarin, which is acacetin-7-O-rutinoside, has demonstrated acetylcholinesterase inhibitory activity. tandfonline.comtandfonline.com In contrast, tilianin (B192538), which is acacetin-7-O-β-D-glucoside, showed similar activity, suggesting that for this particular effect, both rutinose and glucose at the 7-position can confer activity. tandfonline.com The key appears to be the presence of a sugar at the 7-position combined with the 4'-methoxy group on the acacetin aglycone. tandfonline.com

The type of linkage is also crucial. The sophoroside in Acacetin 7-O-α-sophoroside consists of two glucose units linked by a β-1,2-glycosidic bond. The stereochemistry of the glycosidic linkage (α or β) can also influence biological activity. ptfarm.pl

Research on other flavonoid glycosides provides further evidence for the importance of the sugar moiety. For instance, in the case of quercetin, the absorption and bioavailability were significantly higher for its glucoside compared to its rutinoside. researchgate.net This suggests that the specific type of sugar can dramatically affect the pharmacokinetic properties of the flavonoid glycoside.

| Compound | Sugar Moiety | Linkage | Observed Activity |

| Linarin | Rutinose | 7-O-β | Acetylcholinesterase inhibition tandfonline.comtandfonline.com |

| Tilianin | Glucose | 7-O-β | Acetylcholinesterase inhibition tandfonline.com |

| Acacetin-7-O-β-D-galactopyranoside | Galactose | 7-O-β | Anti-AChE inhibitory activity researchgate.net |

| Fortunellin (Acacetin-7-O-neohesperidoside) | Neohesperidose | 7-O | Antibacterial activity, protection of hepatocytic autophagy jfda-online.com |

Future Research Directions and Translational Perspectives Preclinical

Novel Analog Design and Synthesis for Enhanced Research Efficacy

The therapeutic applicability of many natural flavonoids, including acacetin (B1665396), is often hampered by factors such as low aqueous solubility and limited bioavailability. nih.govfrontiersin.org Future research must prioritize the rational design and synthesis of novel analogs of Acacetin 7-O-sophoroside to overcome these limitations and enhance its efficacy in preclinical settings.

One promising strategy involves the synthesis of prodrugs. For instance, a water-soluble acacetin prodrug, acacetin phosphate (B84403) sodium, was created by adding a polar phosphate group to the 7-OH position of acacetin, significantly improving its utility for intravenous administration in research models. nih.govmdpi.com A similar approach could be applied to the sophoroside moiety of Acacetin 7-O-sophoroside to improve its physicochemical properties.

Furthermore, modifying the core flavonoid structure is a key area for exploration. Research has demonstrated that the synthesis of flavonoid salicylate (B1505791) derivatives can yield compounds with superior biological benefits compared to their natural counterparts. rsc.org The development of efficient, multi-component synthesis methods, such as those developed for acacetin and its derivatives, will be crucial for rapidly generating a library of novel analogs for screening. nih.gov These synthetic efforts could focus on altering hydroxyl or methoxy (B1213986) groups, which play critical roles in the biological activity of flavonoids. mdpi.com By creating a diverse portfolio of Acacetin 7-O-sophoroside derivatives, researchers can systematically investigate structure-activity relationships to identify candidates with optimized potency and research suitability. nih.gov

Exploration of Undiscovered Molecular Targets and Pathways

Preclinical studies have identified a multitude of signaling pathways modulated by acacetin, the aglycone of Acacetin 7-O-sophoroside. These established targets serve as a logical starting point for investigating the specific mechanisms of the glycoside form. Key pathways regulated by acacetin include those central to inflammation, cell proliferation, and oxidative stress. nih.gov

Future research should aim to determine if Acacetin 7-O-sophoroside interacts with these known targets and to discover novel molecular interactions. The integration of network pharmacology and molecular docking simulations can be employed to predict and validate new targets. mdpi.com This computational approach has been used to suggest that acacetin-7-O-rutinoside has a high affinity for targets like PPAR, indicating a potential anti-inflammatory role. frontiersin.org Similar in-silico analyses for Acacetin 7-O-sophoroside could rapidly identify promising targets for subsequent in vitro and in vivo validation.

Table 1: Key Signaling Pathways Modulated by Acacetin and Potential for Acacetin 7-O-sophoroside Research

| Signaling Pathway | Role Modulated by Acacetin | Potential Research Focus for Acacetin 7-O-sophoroside | Key References |

|---|---|---|---|

| PI3K/Akt/mTOR | Regulation of autophagy, cell cycle arrest, and apoptosis. nih.govmdpi.com | Investigate if the sophoroside moiety alters the interaction with this core survival pathway. | nih.govmdpi.com |

| MAPK (p38, JNK, ERK) | Inhibition of tumor cell migration, invasion, and inflammation. nih.govmdpi.comnrfhh.com | Determine the specific effects on different MAPK isoforms and downstream effectors. | nih.govmdpi.comnrfhh.com |

| NF-κB | Suppression of inflammatory responses. nih.govnrfhh.com | Explore the impact on the NF-κB-mediated expression of pro-inflammatory cytokines. | nih.govnrfhh.com |

| Nrf2/HO-1 | Protection against oxidative stress and apoptosis. nih.govfrontiersin.org | Quantify the antioxidant response element (ARE) activation and downstream gene expression. | nih.govfrontiersin.org |

| Sirt1/AMPK/PGC-1α | Restoration of mitochondrial function and reduction of apoptosis. nih.govfrontiersin.org | Assess the influence on mitochondrial biogenesis and function in models of metabolic disease. | nih.govfrontiersin.org |

| TGF-β/Smad3 | Modulation of tissue fibrosis. mdpi.comnih.gov | Examine the potential anti-fibrotic effects in relevant preclinical models of cardiac or liver fibrosis. | mdpi.comnih.gov |

Development of Advanced Preclinical Research Models

To translate basic findings into potential therapeutic strategies, robust and relevant preclinical models are indispensable. Research on acacetin has utilized a range of models, from diverse human cancer cell lines (in vitro) to animal models (in vivo) of specific diseases. nih.govinformaticsjournals.co.in For instance, the neuroprotective effects of acacetin have been studied in vitro using primary mesencephalic cultures and in vivo using MPTP-induced mouse models of Parkinson's disease. jst.go.jp Similarly, its cardioprotective potential has been assessed in rat models of myocardial ischemia/reperfusion injury. frontiersin.org

Future studies on Acacetin 7-O-sophoroside should leverage and expand upon these established models. The development of more sophisticated models could provide deeper insights into its mechanisms of action. This includes the use of xenograft models, where human tumor cells are implanted into immunocompromised mice, to study anti-cancer activity in a more physiologically relevant context. mdpi.com For investigating metabolic effects, high-glucose-treated cardiomyocytes (in vitro) and streptozotocin (B1681764) (STZ)-induced diabetic rats (in vivo) are valuable models that have been used for acacetin. frontiersin.org

Furthermore, the advancement of single-cell sequencing technologies presents an opportunity to dissect the effects of Acacetin 7-O-sophoroside on distinct cell types within a complex tissue, offering a higher resolution understanding of its biological impact. researchgate.net The use of complex flavonoid mixtures in animal models of toxicity has also been explored, suggesting a path for studying the synergistic or antagonistic effects of Acacetin 7-O-sophoroside when administered with other compounds. acs.org

Integration of Omics Technologies in Acacetin Glycoside Research

The era of "omics" provides powerful, high-throughput tools to comprehensively understand the biological effects of natural compounds. teknoscienze.com Integrating genomics, transcriptomics, proteomics, and metabolomics will be essential for mapping the full spectrum of cellular responses to Acacetin 7-O-sophoroside. frontiersin.orgmdpi.com

Metabolomics, in particular, is a powerful tool for chemosystematics and identifying bioactive compounds in plant extracts. nih.gov Untargeted metabolomic approaches have been used to identify acacetin-7-O-rutinoside as a potential chemotaxonomic marker in certain plant species. nih.gov A similar approach can be applied to plants containing Acacetin 7-O-sophoroside, like Chrysanthemum indicum, to understand its biosynthesis and co-regulation with other metabolites. neist.res.in

Transcriptomics (e.g., RNA-Seq) and metabolomics can be combined to elucidate the relationship between gene expression and metabolite production. nih.govnih.gov This integrated analysis can identify key genes and enzymes involved in the flavonoid biosynthesis pathway and reveal how Acacetin 7-O-sophoroside treatment alters global gene expression and metabolic profiles in target cells or tissues. nih.gov Such studies provide an unbiased, discovery-driven approach to uncovering novel mechanisms of action and biomarkers of response, paving the way for more targeted and hypothesis-driven research. teknoscienze.com

Table 2: Application of Omics Technologies in Future Acacetin 7-O-sophoroside Research

| Omics Technology | Research Application | Potential Insights | Key References |

|---|---|---|---|

| Metabolomics | Identify and quantify Acacetin 7-O-sophoroside in plant sources and biological samples; map metabolic fingerprints post-treatment. | Elucidate bioavailability, metabolic fate, and identify biomarkers of exposure and effect. | nih.govfrontiersin.org |

| Transcriptomics | Analyze global changes in gene expression in cells or tissues treated with Acacetin 7-O-sophoroside. | Identify regulated pathways, key transcription factors, and novel mechanisms of action. | frontiersin.orgnih.gov |

| Proteomics | Profile changes in protein expression and post-translational modifications following treatment. | Validate gene expression changes at the protein level and identify direct protein targets. | frontiersin.orgmdpi.com |

| Integrated Omics | Combine metabolomic, transcriptomic, and proteomic data for a systems-level understanding. | Construct comprehensive models of the compound's biological effects and identify key regulatory nodes. | teknoscienze.comnih.gov |

Q & A

Q. How should researchers handle missing or outlier data in dose-response studies of Acacetin 7-O-β-sophoroside?

- Methodological Answer :

- Statistical imputation : Use multiple imputation by chained equations (MICE) for missing data.

- Outlier detection : Apply Grubbs’ test or Dixon’s Q-test; justify exclusions transparently.

- Sensitivity analysis : Report results with and without outliers to assess robustness .

Q. What are best practices for reporting negative or inconclusive results in Acacetin 7-O-β-sophoroside research?

- Methodological Answer :

- Transparency : Disclose all experimental conditions (e.g., solvent used, incubation time).

- Contextualization : Compare with similar studies to identify potential confounding factors.

- Data repositories : Share raw data in public platforms (e.g., Zenodo) to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.